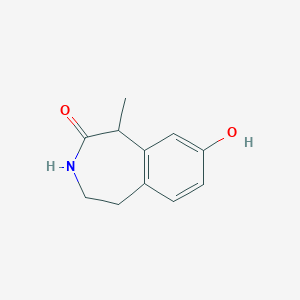

7-Hydroxy-5-methyl-1,2,3,5-tetrahydro-3-benzazepin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Hydroxy-5-methyl-1,2,3,5-tetrahydro-3-benzazepin-4-one is a heterocyclic compound that belongs to the benzazepine family. This compound is characterized by its unique structure, which includes a benzene ring fused to an azepine ring, with a hydroxyl group at the 7th position and a methyl group at the 5th position. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-5-methyl-1,2,3,5-tetrahydro-3-benzazepin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the base-promoted addition of 2-(tert-butoxycarbonylamino)methyl-1,3-dithiane with 2-(tert-butyldimethylsiloxymethyl)benzyl chloride, followed by desilylation, oxidation, and cyclization via reductive amination .

Análisis De Reacciones Químicas

Types of Reactions: 7-Hydroxy-5-methyl-1,2,3,5-tetrahydro-3-benzazepin-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzazepine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed:

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

7-Hydroxy-5-methyl-1,2,3,5-tetrahydro-3-benzazepin-4-one has been investigated for its potential as a pharmacological agent. Below are some key applications:

Dopamine Receptor Interaction

This compound acts as a selective antagonist for dopamine D1 receptors. It has been used in various studies to explore the role of D1 receptors in neuropharmacology:

- Research Findings : In experimental models, it has shown significant effects on learning and memory processes by modulating dopaminergic pathways .

- Case Study : A study conducted on rats demonstrated that administration of this compound affected motor activity and learning abilities, indicating its potential use in understanding dopamine-related disorders .

Neuropharmacological Studies

The compound is also utilized in neuropharmacological research to investigate its effects on behavior and cognition:

- Behavioral Studies : It has been shown to influence stereotypic behaviors and catalepsy in animal models, making it a useful tool in studying conditions such as schizophrenia and Parkinson's disease .

Biochemical Applications

This compound serves as a biochemical tool for understanding various biological processes:

Antagonistic Properties

The compound's antagonistic properties at dopamine receptors allow researchers to study the effects of dopamine modulation:

- Experimental Use : It has been employed in intracranial drug infusion studies to better understand the physiological roles of dopamine in the brain .

Pharmacological Investigations

The compound is part of ongoing pharmacological investigations aimed at discovering new therapeutic agents:

- Potential Therapeutics : Its unique structure and receptor interaction profile suggest it could lead to the development of novel treatments for neurodegenerative diseases and psychiatric disorders .

Summary Table of Research Applications

| Application Area | Specific Use Case | Findings/Implications |

|---|---|---|

| Dopamine Receptor Studies | Selective antagonist for D1 receptors | Influences motor activity and learning abilities |

| Neuropharmacology | Effects on behavior and cognition | Potential insights into schizophrenia and Parkinson's disease |

| Biochemical Tool | Modulation of dopaminergic pathways | Useful for studying dopamine-related physiological roles |

Mecanismo De Acción

The mechanism of action of 7-Hydroxy-5-methyl-1,2,3,5-tetrahydro-3-benzazepin-4-one involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

- 7-Chloro-5-methyl-1,2,3,5-tetrahydro-3-benzazepin-4-one

- 5-Hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-4-one

- Tolvaptan

Comparison: Compared to similar compounds, 7-Hydroxy-5-methyl-1,2,3,5-tetrahydro-3-benzazepin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of a hydroxyl group at the 7th position and a methyl group at the 5th position can significantly influence its reactivity and interaction with biological targets .

Actividad Biológica

7-Hydroxy-5-methyl-1,2,3,5-tetrahydro-3-benzazepin-4-one (CAS Number: 851544-56-4) is a compound of interest due to its potential biological activities and therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H13NO2 with a molecular weight of 191.23 g/mol. Its structure features a benzazepine core with hydroxyl and methyl substituents that contribute to its unique properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃NO₂ |

| Molecular Weight | 191.23 g/mol |

| CAS Number | 851544-56-4 |

The biological activity of this compound has been linked to its interactions with various biological targets:

- Dopamine Receptor Modulation : Research indicates that this compound may act as a selective modulator of dopamine receptors, particularly the D1 receptor. It has shown potential in enhancing dopaminergic signaling pathways which are crucial in the treatment of neurological disorders such as Parkinson's disease and schizophrenia .

- Neuroprotective Effects : Preliminary studies suggest that the compound possesses neuroprotective properties. It may mitigate neuronal damage through antioxidant mechanisms and by modulating neuroinflammatory responses .

- Anti-inflammatory Activity : The presence of the hydroxyl group is believed to contribute to anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways.

Pharmacological Studies

Several studies have evaluated the pharmacological profile of this compound:

- In vitro Studies : In vitro assays have demonstrated that the compound enhances cAMP levels in cell lines expressing D1 receptors, indicating its role as an agonist . The binding affinity for D1 receptors has been reported to be significant, supporting its potential as a therapeutic agent.

- In vivo Studies : Animal models have shown that administration of this compound leads to improved motor functions in models of Parkinson's disease, suggesting its efficacy in restoring dopaminergic activity .

Study on Neuroprotective Effects

A study conducted on rat models indicated that treatment with this compound resulted in reduced oxidative stress markers and improved behavioral outcomes in tests for anxiety and depression. The compound demonstrated a dose-dependent response in protecting neurons from apoptosis induced by neurotoxic agents.

Study on Dopamine Receptor Interaction

Another investigation focused on the interaction between this compound and dopamine receptors revealed that it selectively binds to D1 receptors with high affinity (Kd = 1.43 nM). This selectivity was further confirmed through competition binding assays against known dopamine receptor antagonists .

Propiedades

IUPAC Name |

7-hydroxy-5-methyl-1,2,3,5-tetrahydro-3-benzazepin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-7-10-6-9(13)3-2-8(10)4-5-12-11(7)14/h2-3,6-7,13H,4-5H2,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOXKBCVWAPSDNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CCNC1=O)C=CC(=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.